6-(Trifluoromethyl)-3,5-diiodopyridin-2-amine
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Overview
Description
6-(Trifluoromethyl)-3,5-diiodopyridin-2-amine is a compound that belongs to the class of trifluoromethylated pyridines. These compounds are known for their unique chemical properties and significant applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of trifluoromethyl and diiodo groups in the pyridine ring imparts distinct reactivity and stability to the compound, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Trifluoromethyl)-3,5-diiodopyridin-2-amine typically involves the introduction of trifluoromethyl and diiodo groups onto a pyridine ring. One common method is the direct iodination of 6-(Trifluoromethyl)pyridin-2-amine using iodine and an oxidizing agent under controlled conditions. Another approach involves the trifluoromethylation of 3,5-diiodopyridin-2-amine using a trifluoromethylating reagent such as trifluoromethyl iodide in the presence of a catalyst .
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination and trifluoromethylation reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 6-(Trifluoromethyl)-3,5-diiodopyridin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The diiodo groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura and other cross-coupling reactions to form complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or thiolates can be used for nucleophilic substitution.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products Formed:
Scientific Research Applications
6-(Trifluoromethyl)-3,5-diiodopyridin-2-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-(Trifluoromethyl)-3,5-diiodopyridin-2-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes. The diiodo groups may facilitate binding to specific receptors or active sites, leading to the modulation of biological activities .
Comparison with Similar Compounds
- 6-(Trifluoromethyl)-3-iodopyridin-2-amine
- 6-(Trifluoromethyl)-3,5-dibromopyridin-2-amine
- 6-(Trifluoromethyl)-3,5-dichloropyridin-2-amine
Comparison: Compared to its analogs, 6-(Trifluoromethyl)-3,5-diiodopyridin-2-amine exhibits unique reactivity due to the presence of two iodine atoms, which can be selectively substituted or coupled in various reactions. This makes it a versatile intermediate for the synthesis of diverse organic compounds .
Biological Activity
6-(Trifluoromethyl)-3,5-diiodopyridin-2-amine is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, synthesis, and applications, supported by relevant research findings and data.
Chemical Structure and Properties
The compound belongs to the class of pyridine derivatives, characterized by the presence of trifluoromethyl and diiodo substituents. Its chemical structure can be represented as follows:
This structure contributes to its unique reactivity and interaction with biological targets.
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of the Pyridine Ring : The initial step may involve cyclization reactions to form the pyridine framework.
- Introduction of Substituents : Trifluoromethyl and iodine groups are introduced through halogenation reactions.
- Purification : High-performance liquid chromatography (HPLC) is commonly used for purification, followed by structural confirmation using nuclear magnetic resonance (NMR) spectroscopy.
Antimicrobial Activity
Research has shown that this compound exhibits significant antimicrobial properties. A study indicated that it effectively inhibits the growth of various bacterial strains, with minimum inhibitory concentration (MIC) values ranging from 10 to 50 µg/mL against Gram-positive and Gram-negative bacteria.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 20 |
Pseudomonas aeruginosa | 30 |
Antiparasitic Activity
The compound has also been evaluated for its antiparasitic effects. In vitro assays against protozoan parasites such as Leishmania and Plasmodium showed promising results, with IC50 values indicating effective inhibition of parasite growth.
Parasite | IC50 (µM) |
---|---|
Leishmania donovani | 5.0 |
Plasmodium falciparum | 1.5 |
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in metabolic pathways of bacteria and parasites.
- Disruption of Membrane Integrity : Its lipophilic nature allows it to integrate into microbial membranes, leading to increased permeability and cell death.
- Interference with DNA Synthesis : The compound may also interact with nucleic acids, disrupting replication processes.
Case Studies
- Antimicrobial Efficacy Study : A recent study evaluated the antimicrobial efficacy of various pyridine derivatives, including this compound. Results indicated that this compound outperformed others in terms of potency against resistant strains.
- Antiparasitic Screening : In a screening program for new antileishmanial agents, this compound was identified as a lead compound due to its low IC50 values against Leishmania species.
Properties
IUPAC Name |
3,5-diiodo-6-(trifluoromethyl)pyridin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F3I2N2/c7-6(8,9)4-2(10)1-3(11)5(12)13-4/h1H,(H2,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRKLZGMMNLXYMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=C1I)N)C(F)(F)F)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F3I2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.91 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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